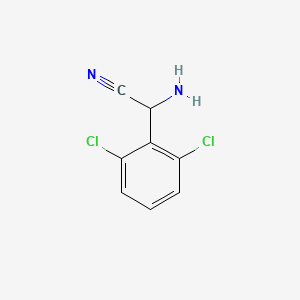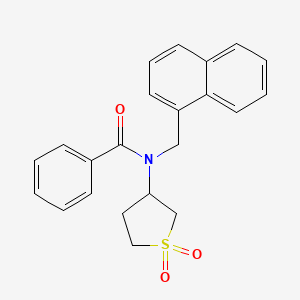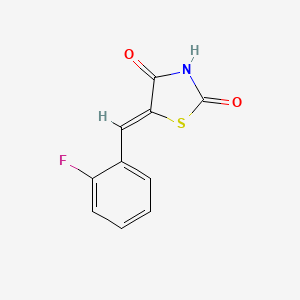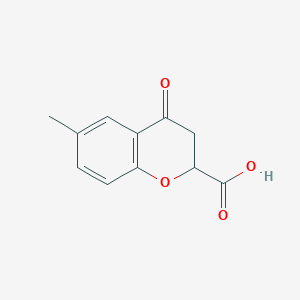![molecular formula C17H12N2O2S B12125106 2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12125106.png)
2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring fused with a benzothiazine ring, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazin-1,3(2H,9H)-dion umfasst in der Regel mehrere SchritteDie Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazin-1,3(2H,9H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Die oben genannten Reaktionen erfordern oft spezifische Reagenzien und Bedingungen. So können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen eine inerte Atmosphäre benötigen, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazin-1,3(2H,9H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung neuer Materialien verwendet, wie z. B. organische Halbleiter und Polymere.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazin-1,3(2H,9H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Enzymen und Rezeptoren zu interagieren, was möglicherweise zu biologischen Wirkungen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact mechanism may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen sind:
6H-Pyrrolo[3,2-b4,5-b′]bis[1,4]benzothiazin: Diese Verbindung hat eine ähnliche Kernstruktur, aber mit unterschiedlichen Substituenten, was zu Variationen in ihren chemischen und physikalischen Eigenschaften führt.
1,2,4-Benzothiadiazin-1,1-dioxid: Diese Verbindung teilt den Benzothiazinring, unterscheidet sich aber in ihrer Gesamtstruktur und ihren funktionellen Gruppen.
Einzigartigkeit
2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazin-1,3(2H,9H)-dion zeichnet sich durch seine spezifische Kombination aus Pyrrol- und Benzothiazinringen sowie dem 3-Methylphenyl-Substituenten aus.
Eigenschaften
Molekularformel |
C17H12N2O2S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-9H-pyrrolo[3,4-b][1,4]benzothiazine-1,3-dione |
InChI |
InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)14-15(17(19)21)22-13-8-3-2-7-12(13)18-14/h2-9,18H,1H3 |
InChI-Schlüssel |
ZMGXNWRENVRTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)
![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)



![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)


![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)

